molecular formula C12H18F3NO2 B13917689 (E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one

(E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B13917689
M. Wt: 265.27 g/mol
InChI Key: BQZXRXLTZFSYIH-DHZHZOJOSA-N
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Description

(E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group, a cyclohexylamino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Enone Intermediate: The initial step involves the formation of an enone intermediate through the reaction of an appropriate aldehyde with an ethoxy group and a trifluoromethyl group under basic conditions.

    Amination: The enone intermediate is then subjected to amination using cyclohexylamine under controlled conditions to introduce the cyclohexylamino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or cyclohexylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-4-amino-1,1,1-trifluorobut-3-en-2-one: Lacks the cyclohexyl group, which may affect its chemical and biological properties.

    4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one: Lacks the ethoxy group, which may influence its reactivity and interactions.

    4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-2-en-2-one: Variation in the position of the double bond, which can alter its chemical behavior.

Uniqueness

(E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one is unique due to the combination of its functional groups and the specific arrangement of atoms

Properties

Molecular Formula

C12H18F3NO2

Molecular Weight

265.27 g/mol

IUPAC Name

(E)-4-(cyclohexylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C12H18F3NO2/c1-2-18-11(8-10(17)12(13,14)15)16-9-6-4-3-5-7-9/h8-9,16H,2-7H2,1H3/b11-8+

InChI Key

BQZXRXLTZFSYIH-DHZHZOJOSA-N

Isomeric SMILES

CCO/C(=C/C(=O)C(F)(F)F)/NC1CCCCC1

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)NC1CCCCC1

Origin of Product

United States

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